molecular formula C26H22ClN5O5S B12025710 (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

(2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid

Cat. No.: B12025710
M. Wt: 552.0 g/mol
InChI Key: OLCXFKYZEBYPTK-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic molecule that features a triazole ring, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions.

    Thioether Formation: The sulfanyl group is incorporated through a reaction with a thiol compound.

    Hydrazone Formation: The hydrazono group is formed by reacting the intermediate with hydrazine.

    Final Coupling: The phenoxyacetic acid moiety is attached through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazono group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.

    Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

    Hydrolysis Conditions: Aqueous acid or base.

Major Products

    Sulfoxides/Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of the hydrazono group.

    Substituted Aromatics: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Materials Science: Its unique structure may allow it to be used in the design of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s triazole ring and aromatic groups make it a candidate for drug development, particularly as an antifungal or antibacterial agent.

    Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.

Industry

    Polymer Chemistry: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive groups.

Mechanism of Action

The mechanism of action of (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The aromatic groups can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid lies in its combination of a triazole ring, aromatic groups, and a sulfanyl group, which confer a range of chemical reactivity and potential biological activity not found in simpler compounds.

Properties

Molecular Formula

C26H22ClN5O5S

Molecular Weight

552.0 g/mol

IUPAC Name

2-[2-[(E)-[[2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H22ClN5O5S/c1-36-21-12-6-17(7-13-21)25-30-31-26(32(25)20-10-8-19(27)9-11-20)38-16-23(33)29-28-14-18-4-2-3-5-22(18)37-15-24(34)35/h2-14H,15-16H2,1H3,(H,29,33)(H,34,35)/b28-14+

InChI Key

OLCXFKYZEBYPTK-CCVNUDIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.